molecular formula C8H12N2 B7799794 1,6-Diisocyanohexane CAS No. 929-57-7

1,6-Diisocyanohexane

Cat. No.: B7799794
CAS No.: 929-57-7
M. Wt: 136.19 g/mol
InChI Key: WJCPMQQLTJQIJK-UHFFFAOYSA-N
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Description

1,6-Diisocyanohexane: is an organic compound with the molecular formula C8H12N2 hexamethylene diisocyanide . This compound is characterized by the presence of two isocyanide groups attached to a hexane backbone. It is a colorless to pale-yellow liquid with a molecular weight of 136.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Diisocyanohexane can be synthesized through a multi-step process starting from hexamethylenediamine. The synthetic route involves the following steps:

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1,6-Diisocyanohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6-Diisocyanohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-diisocyanohexane involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The isocyanide groups in the compound are highly reactive and can form bonds with various nucleophiles, leading to the formation of substituted products. Additionally, the compound can undergo cycloaddition reactions to form cyclic structures, which can further react to form complex molecules .

Comparison with Similar Compounds

    Hexamethylene diisocyanate: This compound is similar in structure but contains isocyanate groups instead of isocyanide groups.

    1,6-Dicyanohexane: This compound has cyano groups instead of isocyanide groups.

Uniqueness: 1,6-Diisocyanohexane is unique due to the presence of isocyanide groups, which impart distinct reactivity compared to isocyanate or cyano groups. This unique reactivity makes it valuable in specific chemical syntheses and applications .

Properties

IUPAC Name

1,6-diisocyanohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCPMQQLTJQIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319064
Record name 1,6-Diisocyanohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS]
Record name Hexamethylene diisocyanide
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CAS No.

929-57-7
Record name 1,6-Diisocyanohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diisocyanohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,6-diisocyanohexane was prepared by dehydration of N,N'-diformyl-(1,6-diaminohexane) with p-toluene sulfonyl chloride, essentially as described by Heztler and Covey (N. R. Heztler and E. J. Corey (1918), J. Org. Chem. 23 1222).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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